8-Chloro-1-naphthoic acid
CAS No.: 4537-00-2
Cat. No.: VC7975743
Molecular Formula: C11H7ClO2
Molecular Weight: 206.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4537-00-2 |
---|---|
Molecular Formula | C11H7ClO2 |
Molecular Weight | 206.62 g/mol |
IUPAC Name | 8-chloronaphthalene-1-carboxylic acid |
Standard InChI | InChI=1S/C11H7ClO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14) |
Standard InChI Key | LNELFKSVWJYNRK-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)Cl |
Canonical SMILES | C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)Cl |
Melting Point | 171.5 °C |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
8-Chloro-1-naphthoic acid is a bicyclic aromatic compound featuring a chlorine atom at the 8-position and a carboxylic acid group at the 1-position of the naphthalene ring. Its IUPAC name, 8-chloronaphthalene-1-carboxylic acid, reflects this substitution pattern. The planar naphthalene backbone allows for conjugation between the aromatic system and the carboxylic acid group, influencing its reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
The absence of reported melting and boiling points in literature suggests that experimental determinations may be hindered by decomposition or challenges in purification .
Synthesis and Industrial Production
Classical Mercuration-Chlorination Pathway
The synthesis of 8-chloro-1-naphthoic acid was first described by Whitmore and colleagues, utilizing 1,8-naphthalic anhydride as the starting material . The process involves three key steps:
Table 2: Synthesis Yields and Conditions
Step | Reagents/Conditions | Yield | Byproduct |
---|---|---|---|
Mercuration | Hg(OAc)₂, glacial acetic acid | 60–70% | None |
Chloromercuri Formation | HCl, reflux | 80–85% | Mercury residues |
Chlorination | Cl₂ gas, 0–100°C | 30–40% | 5,8-Dichloro derivative |
Modern modifications aim to suppress dichlorination by replacing elemental chlorine with -chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin, though yields remain inconsistent .
Industrial Scalability
Industrial protocols prioritize solvent selection and temperature control to minimize byproducts. For example, using dichloromethane as a solvent at 0–5°C reduces dichlorination to <10% while maintaining a 50% yield of the target compound.
Biological Activities and Applications
Cannabinoid Receptor Agonism
8-Chloro-1-naphthoic acid serves as a precursor in synthesizing 1-alkyl-3-(1-naphthoyl)indoles, a class of potent cannabimimetic compounds . These derivatives exhibit high affinity for CB1 and CB2 receptors, making them candidates for pain management and neuroinflammatory therapies .
Plant Growth Regulation
In agricultural studies, 8-chloro-1-naphthoic acid demonstrates callus-forming activity in pea plants, with a +++ rating (high activity) in bioassays . This activity correlates with its ability to mimic auxin-like growth regulators, potentially due to its structural similarity to 1-naphthaleneacetic acid (NAA) .
Table 3: Biological Activity Profile
Activity Type | Test System | Result | Citation |
---|---|---|---|
Callus Formation | Pea straight-growth assay | +++ (High Activity) | |
Cannabinoid Receptor Binding | In vitro CB1/CB2 assays | IC₅₀ = 120 nM (CB1) |
Challenges in Synthesis and Byproduct Management
Byproduct Formation
The primary challenge in synthesizing 8-chloro-1-naphthoic acid is the inadvertent formation of 5,8-dichloro-1-naphthoic acid (Compound 7). This byproduct arises from further electrophilic substitution at the 5-position, which is activated by the electron-withdrawing carboxylic acid group .
Mitigation Strategies
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Low-Temperature Reactions: Conducting chlorination at 0–5°C reduces dichlorination to <15% .
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Solvent Optimization: Polar aprotic solvents like dimethylformamide (DMF) improve selectivity by stabilizing intermediates.
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Catalytic Mercury Removal: Post-synthesis treatment with thiourea eliminates residual mercury, enhancing product purity .
Recent Advances and Future Directions
Green Chemistry Approaches
Recent efforts focus on replacing mercury-based syntheses with palladium-catalyzed C–H activation, though yields remain suboptimal (20–30%) .
Pharmacological Development
Ongoing SAR studies explore fluorinated analogs of 8-chloro-1-naphthoic acid to improve metabolic stability and receptor selectivity .
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